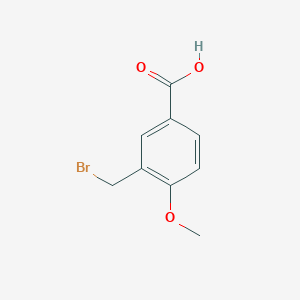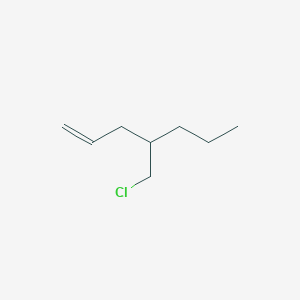
4-(Chloromethyl)hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)hept-1-ene is an organic compound with the molecular formula C8H15Cl It is a derivative of heptene, where a chlorine atom is attached to the fourth carbon of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)hept-1-ene can be synthesized through several methods. One common approach involves the chlorination of hept-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)hept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: 4-Hydroxyhept-1-ene or 4-Aminohept-1-ene.
Addition: 4-(Dibromomethyl)heptane.
Oxidation: 4-(Chloromethyl)heptanoic acid.
Scientific Research Applications
4-(Chloromethyl)hept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)hept-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form new bonds, often following a Markovnikov or anti-Markovnikov addition pathway.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)hept-1-ene: Similar structure but with a bromine atom instead of chlorine.
4-(Hydroxymethyl)hept-1-ene: Contains a hydroxyl group instead of a chlorine atom.
4-(Aminomethyl)hept-1-ene: Features an amino group in place of the chlorine atom.
Uniqueness
4-(Chloromethyl)hept-1-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution and addition reactions.
Properties
Molecular Formula |
C8H15Cl |
|---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
4-(chloromethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-8(7-9)6-4-2/h3,8H,1,4-7H2,2H3 |
InChI Key |
WQQKCHYJZFMYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


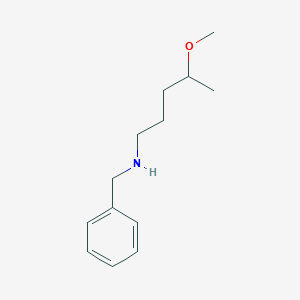
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
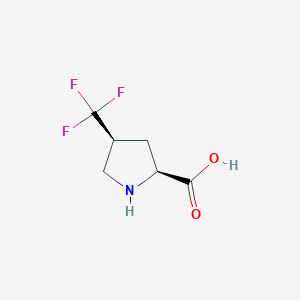
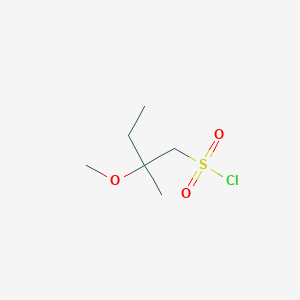
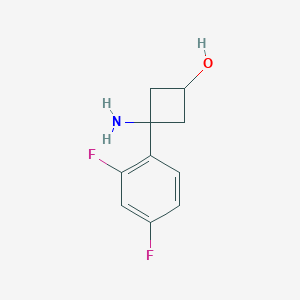
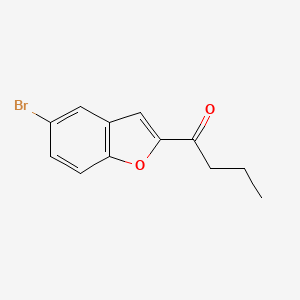
![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)

![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13187470.png)
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)


